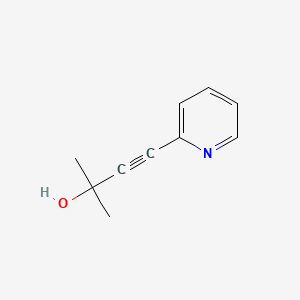

4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyridin-2-ylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,12)7-6-9-5-3-4-8-11-9/h3-5,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUWIVMOMHEALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351380 | |

| Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29767-97-3 | |

| Record name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol CAS number

An In-depth Technical Guide to 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol CAS Number: 29767-97-3

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the strategic value of a molecule is often defined by its structural components. This compound (CAS: 29767-97-3) stands as a prime example of a highly versatile building block.[1][2] It synergistically combines two key motifs: the pyridine ring, a ubiquitous N-heterocycle found in a significant percentage of FDA-approved pharmaceuticals, and a propargylic alcohol, which serves as a reactive and adaptable handle for a multitude of chemical transformations.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind synthetic strategies, delve into its practical applications as a molecular scaffold, and provide validated protocols to empower your research endeavors. The insights herein are designed to bridge the gap between theoretical chemistry and practical laboratory application, enabling the full exploitation of this compound's synthetic potential.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory. These characteristics govern its handling, purification, and analytical verification.

Physicochemical Data Summary

The key physical properties of this compound are summarized below for quick reference. These values are critical for planning reactions, particularly for determining appropriate solvents and purification methods like distillation or recrystallization.

| Property | Value | Reference(s) |

| CAS Number | 29767-97-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Melting Point | 82-84 °C | [2][4] |

| Boiling Point | 120 °C @ 1.5 mmHg | [2][4] |

| Density | ~1.10 g/cm³ (Predicted) | [2][4] |

| Appearance | Off-white to yellow solid | Inferred |

| pKa | 12.91 ± 0.29 (Predicted) | [4] |

Spectroscopic Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The expected spectroscopic signatures are:

-

¹H NMR: Protons on the pyridine ring will appear in the aromatic region (~7.0-8.5 ppm). The hydroxyl proton (-OH) will present as a broad singlet, and the two methyl groups (-CH₃) will appear as a sharp singlet in the aliphatic region (~1.5 ppm).

-

¹³C NMR: Distinct signals will be present for the pyridine carbons, the quaternary carbons of the alkyne (~80-90 ppm), the hydroxyl-bearing carbon, and the methyl carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands to identify include a sharp, weak peak for the C≡C stretch (~2100-2250 cm⁻¹), a strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹), and characteristic C=N/C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the compound's molecular weight (161.20) should be readily identifiable, confirming the overall composition.

Part 2: Strategic Synthesis Methodologies

The synthesis of this compound can be approached from multiple angles. However, for efficiency, yield, and substrate availability, the Sonogashira cross-coupling reaction is the superior and recommended methodology.

Methodology A: Sonogashira Cross-Coupling (Recommended Protocol)

The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[5][6][7] This approach is favored due to its use of the stable, commercially available, and easily handled 2-methyl-3-butyn-2-ol as the alkyne source.[8]

Causality & Experimental Rationale: The reaction couples an aryl halide (2-bromopyridine) with a terminal alkyne (2-methyl-3-butyn-2-ol). It employs a dual-catalyst system. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination step. The copper(I) co-catalyst is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6] An amine base is used not only to neutralize the HBr byproduct but often serves as the solvent.

Caption: Figure 1: Simplified catalytic cycles for the Sonogashira reaction.

Detailed Step-by-Step Protocol:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₄ (0.03 eq.), CuI (0.05 eq.), and triphenylphosphine (0.05 eq.).

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous triethylamine (solvent) via cannula. To the stirring mixture, add 2-bromopyridine (1.0 eq.) followed by 2-methyl-3-butyn-2-ol (1.2 eq.).

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Methodology B: Favorskii-type Acetylide Addition (Alternative)

The Favorskii reaction involves the base-mediated addition of a terminal alkyne to a carbonyl compound.[9][10] In this case, it would require the in situ formation of a 2-pyridyl acetylide followed by reaction with acetone.

Causality & Experimental Rationale: This classic organometallic reaction relies on the deprotonation of an acidic terminal alkyne to form a potent nucleophile (an acetylide), which then attacks the electrophilic carbonyl carbon of a ketone.[11] While fundamentally sound, this route presents a significant practical challenge: 2-ethynylpyridine is not as commercially available or stable as 2-methyl-3-butyn-2-ol, making the Sonogashira coupling a more pragmatic choice for reliability and ease of execution.

Caption: Figure 2: The mechanism for forming propargylic alcohols via the Favorskii reaction.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The true utility of this compound is realized in its application as a versatile starting material. Its two distinct functional handles—the alkyne and the hydroxyl group—can be selectively modified to build molecular complexity.

Role as a Core Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[3][12] This compound provides an immediate entry point into novel pyridine-containing chemical space.

Key Transformations & Synthetic Utility:

-

Click Chemistry: The terminal alkyne is a perfect substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for the facile and high-yielding conjugation of the molecule to other fragments bearing an azide group, forming a stable 1,2,3-triazole linker.

-

Further Cross-Coupling: The alkyne can participate in subsequent Sonogashira reactions, extending the carbon framework.

-

Oxidation: The tertiary alcohol can be oxidized under specific conditions to form a highly reactive ynone (alkynyl ketone), a valuable Michael acceptor.

-

Deprotection (Retro-Favorskii): In some contexts, the 2-hydroxyprop-2-yl group can be cleaved under strong basic conditions to reveal a terminal pyridylacetylene, a process known as the retro-Favorskii reaction.[9][11]

Experimental Workflow: Synthesis of a Triazolyl-Pyridyl Scaffold

This workflow demonstrates how this compound can be used in a click reaction to rapidly generate a more complex molecule of interest to drug discovery programs.

Caption: Figure 3: A representative workflow utilizing the alkyne for "click" chemistry.

Step-by-Step Protocol:

-

Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and the desired organic azide (R-N₃, 1.0 eq.) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq. from a fresh aqueous solution) followed by copper(II) sulfate pentahydrate (0.1 eq. from an aqueous solution).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often visibly complete (indicated by a color change) within 1-24 hours. Monitor by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the desired 1,2,3-triazole.

Part 4: Safety & Handling

As with all laboratory chemicals, proper handling of this compound is essential. While specific toxicity data is limited, information can be inferred from structurally related compounds.[13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

GHS Hazard Information (Inferred):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its robust synthesis via Sonogashira coupling and the orthogonal reactivity of its pyridine and propargylic alcohol moieties make it an exceptionally valuable asset for medicinal chemists and researchers. By providing reliable access to novel chemical scaffolds through proven methodologies like click chemistry, this compound serves as a powerful gateway to the discovery and development of next-generation therapeutics.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Favorskii reaction. [Link]

-

chemeurope.com. Favorskii reaction. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

Pure Chemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

-

Organic Syntheses. (rac)-4-Triisopropylsilyl-3-butyn-2-ol. [Link]

-

The Good Scents Company. 2-methyl-3-butyn-2-ol. [Link]

-

PubChem. 4-Phenyl-2-methyl-3-butyn-2-ol. [Link]

-

NIST. 3-Butyn-2-ol, 2-methyl-. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

PubMed. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. [Link]

-

National Institutes of Health. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. [Link]

-

MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

-

PubMed Central. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]

-

PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications. [Link]

-

Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

-

PrepChem.com. Preparation of 2-methyl-3-buten-2-ol. [Link]

-

Amanote Research. (R)- And (S)-4-Tips-3-Butyn-2-Ol. Useful Precursors of Chiral Allenylzinc and Indium Reagents. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 29767-97-3 [m.chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 9. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Favorskii_reaction [chemeurope.com]

- 12. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Abstract: This technical guide provides a comprehensive overview of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol, a heterocyclic propargylic alcohol of significant interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, field-proven protocol for its synthesis via Sonogashira coupling. Furthermore, it outlines standard analytical methodologies for structural verification and purity assessment, discusses its current research applications, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a practical, authoritative resource on this versatile chemical building block.

Introduction

This compound (CAS No. 29767-97-3) is a specialized organic compound that merges a pyridine ring with a tertiary propargylic alcohol moiety. This unique architecture makes it a valuable intermediate and building block in the synthesis of more complex molecules. The pyridine nitrogen atom offers a site for coordination with metal catalysts or can act as a hydrogen bond acceptor, influencing the pharmacological profile of derivative compounds. The hydroxyl and alkyne groups provide versatile handles for a wide range of chemical transformations. Understanding the precise properties and synthesis of this molecule is the first critical step for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. The key identifiers and properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 161.20 g/mol | [1][2] |

| Exact Mass | 161.084064 g/mol | [1] |

| Chemical Formula | C₁₀H₁₁NO | [1][2] |

| CAS Number | 29767-97-3 | [1][2] |

| Melting Point | 82-84 °C | [1][3] |

| Boiling Point | 120 °C @ 1.5 mm Hg | [1][3] |

| Density | ~1.1 g/cm³ (Predicted) | [1][3] |

| Appearance | Solid | [4] |

| IUPAC Name | 2-Methyl-4-(pyridin-2-yl)but-3-yn-2-ol | [1] |

Synthesis and Characterization

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-copper co-catalyzed cross-coupling provides a direct and high-yielding route to form the sp-sp² carbon-carbon bond between the pyridine ring and the alkyne.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling synthesis of the target compound.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established Sonogashira coupling procedures for similar structures.[4]

Materials:

-

2-Iodopyridine

-

2-Methyl-3-butyn-2-ol[5]

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.03 eq), and CuI (0.02-0.05 eq).

-

Expert Insight: The flask must be thoroughly dried and the reaction run under an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions and deactivation of the palladium catalyst.

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF and anhydrous Et₃N. The triethylamine acts as both the solvent and the base required to neutralize the HI generated during the reaction.

-

Substrate Addition: Add 2-Methyl-3-butyn-2-ol (1.1-1.2 eq) to the mixture via syringe.

-

Expert Insight: A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-iodopyridine spot. The reaction typically completes within 5-24 hours.[4]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Expert Insight: The NH₄Cl wash is crucial for removing residual triethylamine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the pyridine ring protons, the singlet for the two methyl groups, and a singlet for the hydroxyl proton. ¹³C NMR will confirm the presence of the quaternary sp-hybridized carbons of the alkyne and the carbons of the pyridine and methyl groups.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic sharp, weak absorption for the C≡C bond (around 2230 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹).

Applications and Research Significance

This compound is not merely a chemical curiosity; it is a key precursor in several areas of active research:

-

Medicinal Chemistry: The 2-methyl-3-butyn-2-ol moiety is a well-known pharmacophore that can be deprotected under basic conditions (e.g., using NaOH in methanol) to reveal a terminal alkyne.[6] This terminal alkyne is a versatile handle for "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to link the pyridine scaffold to other molecules of interest, creating novel drug candidates.

-

Metabotropic Glutamate Receptor (mGluR) Antagonists: Analogues containing the pyridyl-ethynyl scaffold have been extensively studied as potent and selective mGluR antagonists, which are important targets for treating anxiety and other neurological disorders.[7]

-

Materials Science: The rigid rod-like structure imparted by the alkyne makes this compound and its derivatives interesting candidates for the synthesis of conducting polymers and other functional organic materials.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide is intended for research purposes only by qualified individuals.

References

-

This compound Data Sheet. Echemi.

-

This compound | CAS 29767-97-3. Santa Cruz Biotechnology.

-

This compound Properties. ChemicalBook.

-

This compound | 29767-97-3. ChemicalBook.

-

Asymmetric Transfer Hydrogenation of Acetylenic Ketones. Organic Syntheses.

-

Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. ResearchGate.

-

Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO (Additional Context). ResearchGate.

-

Material Safety Data Sheet (2-Methyl-3-butyn-2-ol). Fisher Scientific.

-

SAFETY DATA SHEET (2-Methyl-3-buten-2-ol). Thermo Fisher Scientific.

-

SAFETY DATA SHEET (3-methyl-3-butene-1-ol). Sigma-Aldrich.

-

SAFETY DATA SHEET (2-Methyl-3-butyn-2-ol). Fisher Scientific.

-

2-methyl-3-butyn-2-ol Information. The Good Scents Company.

-

SAFETY DATA SHEET ((R)-(+)-3-Butyn-2-ol). Fisher Scientific.

-

2-Methyl-3-butyn-2-ol | C5H8O | 115-19-5. Benchchem.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 29767-97-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-methyl-3-butyn-2-ol, 115-19-5 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in biologically relevant interactions.[1] When functionalized with an alkynyl group, these structures present a unique chemical architecture with potential applications in drug design and materials science. This guide provides a comprehensive technical overview of a specific pyridyl-alkyne derivative, 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol, with a focus on its chemical structure, synthesis, and prospective utility for research and development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture, integrating a pyridine ring with a tertiary alcohol bearing a terminal alkyne. This combination of functional groups imparts specific physicochemical characteristics that are crucial for its reactivity and potential biological activity.

Chemical Structure:

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 29767-97-3 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction . This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] In this case, the reaction involves the coupling of a 2-halopyridine (typically 2-bromopyridine or 2-iodopyridine) with 2-methyl-3-butyn-2-ol.

The Sonogashira Coupling Mechanism

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-halopyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination from this complex yields the final product and regenerates the Pd(0) catalyst.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (2-methyl-3-butyn-2-ol) in the presence of a base to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step with the palladium complex.

A copper-free variation of the Sonogashira reaction has also been developed to circumvent the formation of diyne byproducts that can occur from the oxidative homocoupling of the terminal alkyne in the presence of copper salts.[4]

Caption: Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocol: A General Approach

Materials:

-

2-Halopyridine (e.g., 2-Bromopyridine or 2-Iodopyridine)

-

2-Methyl-3-butyn-2-ol[5]

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI) (for copper-cocatalyzed reaction)

-

Phosphine ligand (e.g., PPh₃, P(p-tol)₃)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[4]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

Procedure (Copper-Cocatalyzed): [4]

-

To a degassed solution of the 2-halopyridine (1.0 equiv) and 2-methyl-3-butyn-2-ol (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DIPA), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 2-5 mol%).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or an elevated temperature (e.g., 70 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Procedure (Copper-Free): [4]

-

Place a mixture of the 2-halopyridine (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%) in a reaction vessel.

-

Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous tetrahydrofuran (THF), followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol).

-

Stir the reaction mixture at 80 °C for 6 hours.

-

Follow the workup and purification steps as described in the copper-cocatalyzed procedure.

Caption: Figure 2: General workflow for the synthesis of the target compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.

-

Pyridine Ring: The pyridine ring is a well-established pharmacophore found in a wide array of approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and participate in metal coordination, which are crucial interactions with biological targets.

-

Alkynyl Group: The alkyne functionality provides a rigid linker that can orient the pyridine ring in a specific conformation for optimal binding to a target protein. It can also participate in various chemical transformations, making it a versatile handle for further derivatization.

-

Tertiary Alcohol: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing the binding affinity and solubility of the molecule.

Given these features, this compound could serve as a valuable building block or lead compound for the development of novel therapeutics, particularly in areas where pyridine-containing molecules have shown promise, such as oncology, infectious diseases, and neurology.[6] For instance, some pyridine derivatives have demonstrated antitumor and antimetastatic properties.[6][7]

Safety and Handling

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Flammability: The starting material, 2-methyl-3-butyn-2-ol, is a flammable liquid.[8] Therefore, the product should be handled away from open flames, hot surfaces, and sources of ignition.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. As with any novel compound, it should be treated as potentially hazardous. The starting material, 2-methyl-3-butyn-2-ol, is harmful if swallowed and may cause respiratory tract irritation.[1]

First Aid Measures (General Recommendations):

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Call a physician or Poison Control Center immediately.[8]

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. Its synthesis via the robust Sonogashira coupling reaction makes it an accessible target for further investigation. While detailed characterization and biological evaluation data are currently limited in the public domain, its constituent functional groups suggest a range of possibilities for its use as a scaffold or lead compound in drug discovery programs. Future research should focus on the detailed spectroscopic characterization of this compound, optimization of its synthesis, and a thorough investigation of its biological activity profile to unlock its full potential.

References

- Material Safety Data Sheet. (2009, September 26). 2-Methyl-3-butyn-2-ol. Thermo Fisher Scientific.

- Acros Organics. (2025, December 19). SAFETY DATA SHEET: 2-Methyl-3-butyn-2-ol. Fisher Scientific.

-

Blinova, E. V., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 8(3), 81-86. [Link]

-

Yuan, Z., et al. (2013). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 73-74. [Link]

-

Research Results in Pharmacology. (2022). Antitumor activity of the novel pyridine derivative. [Link]

-

Gáspár, A., & Balázs, L. (2007). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 36(11), 1837-1863. [Link]

-

Thorand, S., & Krause, N. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(16), 2681–2683. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 6. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. southwest.tn.edu [southwest.tn.edu]

An In-depth Technical Guide to the Physical Properties of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridyl)-2-methyl-3-butyn-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, incorporating a pyridine ring, a tertiary alcohol, and an alkyne functional group, makes it a valuable building block in the synthesis of more complex molecules. Understanding its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction conditions and purification strategies to formulation and drug delivery. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and spectroscopic insights.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 29767-97-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Melting Point | 82-84 °C | |

| Boiling Point | 120 °C at 1.5 mmHg | |

| Density | 1.1 g/cm³ | |

| Appearance | Yellowish solid | [2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following section outlines the standard experimental protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate melting point determination. A wide melting range would suggest the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a broader temperature range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Due to the relatively high boiling point of this compound, distillation under reduced pressure is the preferred method to prevent decomposition at atmospheric pressure.

Methodology:

-

Apparatus Setup: A microscale distillation apparatus is assembled. The flask is charged with a small amount of the compound and a boiling chip.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 1.5 mmHg).

-

Heating: The distillation flask is gently heated in a heating mantle.

-

Temperature Reading: The temperature is recorded when the vapor condensation front is level with the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Causality Behind Experimental Choices: Performing the distillation under reduced pressure lowers the boiling point of the liquid, thereby avoiding thermal decomposition that can occur at higher temperatures. This is particularly important for compounds with multiple functional groups that might be thermally labile.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the methyl groups.

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitrogen atom is expected to be the most downfield due to the deshielding effect of the nitrogen.

-

Methyl Protons: The two methyl groups attached to the quaternary carbon are equivalent and will appear as a sharp singlet in the upfield region (typically δ 1.5-2.0 ppm).

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Pyridyl Carbons: The carbons of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm).

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will appear in the region of δ 80-100 ppm.

-

Quaternary and Methyl Carbons: The quaternary carbon bearing the hydroxyl group and the methyl carbons will appear in the upfield region of the spectrum.

Based on similar structures, the following are representative chemical shifts:

-

¹H NMR (400 MHz, CDCl₃): δ 8.5 (d, 1H), 7.7 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 2.5 (s, 1H, OH), 1.6 (s, 6H, 2xCH₃).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 150.0, 148.0, 136.5, 127.0, 122.5, 92.0, 85.0, 65.5, 31.5.[2]

Sources

An In-Depth Technical Guide to the Solubility of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol (CAS No. 29767-97-3).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile. We will explore its anticipated behavior in various solvent systems, the critical influence of pH, and provide detailed, field-proven methodologies for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a methylbutynol moiety. This unique structure imparts a combination of properties that are of significant interest in medicinal chemistry and materials science. The pyridine ring, a common pharmacophore, introduces basicity and potential for hydrogen bonding, while the tertiary alcohol on an alkyne backbone offers a site for further chemical modification.

Understanding the solubility of this compound is a critical first step in any application, from designing reaction conditions for synthesis to formulating it for biological screening. Poor solubility can be a significant bottleneck in drug discovery, affecting absorption, bioavailability, and the reliability of in vitro assays.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29767-97-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Melting Point | 82-84 °C | [4] |

| Boiling Point | 120 °C at 1.5 mmHg | [4] |

| Predicted pKa (Tertiary Alcohol) | 12.91 ± 0.29 | [4] |

Note: The predicted pKa of the tertiary alcohol is high, indicating it is a very weak acid. The basicity of the pyridine nitrogen will be the dominant factor in the pH-dependent solubility in aqueous media.

Theoretical Solubility Profile: An Evidence-Based Estimation

Aqueous Solubility

The presence of both a polar tertiary alcohol group and a nitrogen-containing aromatic ring (pyridine) suggests that the molecule will exhibit some degree of aqueous solubility. Pyridine itself is miscible with water, largely due to the ability of the nitrogen lone pair to act as a hydrogen bond acceptor.[5][6] Similarly, the parent compound, 2-methyl-3-butyn-2-ol, is reported to have good solubility in water.[7]

However, the combination of these groups into a larger, more rigid structure with a significant non-polar hydrocarbon backbone will likely limit its miscibility compared to its parent compounds. Therefore, moderate aqueous solubility is anticipated.

Organic Solvent Solubility

Based on the principle of "like dissolves like," the solubility in organic solvents can be predicted:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. The hydroxyl group of the compound can act as both a hydrogen bond donor and acceptor, interacting favorably with these solvents. Pyridine is also miscible with alcohols.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. The polar nature of the pyridine ring and the hydroxyl group will allow for strong dipole-dipole interactions with these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated. The overall polarity of the molecule, dominated by the pyridine and alcohol functionalities, will result in poor interactions with non-polar solvents.

The Critical Role of pH in Aqueous Solubility

The pyridine moiety, being a weak base, will have its solubility in aqueous media dramatically influenced by pH. The nitrogen atom in the pyridine ring can be protonated in acidic conditions to form a pyridinium cation.

This ionization significantly increases the polarity of the molecule and its ability to interact with water molecules, thereby increasing its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of the pyridine ring at a given pH, which is directly related to its solubility. For a weak base like pyridine, solubility will increase as the pH of the solution decreases below its pKa. A comprehensive theoretical study on 3-substituted pyridines highlights the importance of the substituent on the pKa value.[8]

Experimental Determination of Solubility: A Practical Guide

Given the absence of published quantitative data, empirical determination is essential. The "gold standard" for measuring the thermodynamic solubility of a compound is the shake-flask method .[9][10] This method determines the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Thermodynamic vs. Kinetic Solubility: A Key Distinction

It is crucial to differentiate between two key solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid drug. It is a fundamental property of the compound in a given solvent system.[11][12]

-

Kinetic Solubility: This is often measured in high-throughput screening. A compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[13][14] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions, but it is a useful parameter in early drug discovery.[15]

For the purposes of this guide, we will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's properties.

Experimental Workflow: Shake-Flask Method

The following protocol outlines a robust procedure for determining the thermodynamic solubility of this compound.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. The excess should be clearly visible to ensure saturation.

-

Add a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

-

-

Analysis by UV-Vis Spectrophotometry:

-

The pyridine ring in the compound provides a strong chromophore, making UV-Vis spectrophotometry an ideal method for concentration determination. The UV spectrum of pyridine typically shows a maximum absorbance around 254 nm.[17]

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility experiment.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of the compound in the chosen solvent. The result is typically expressed in mg/mL or µg/mL.

-

Data Interpretation and Reporting

The solubility data should be presented clearly, specifying the solvent system, temperature, and pH (for aqueous solutions).

Table 2: Example of a Solubility Data Table

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | 7.0 | Experimental Value |

| 0.1 M HCl | 25 | 1.0 | Experimental Value |

| PBS | 25 | 7.4 | Experimental Value |

| Ethanol | 25 | N/A | Experimental Value |

| DMSO | 25 | N/A | Experimental Value |

Conclusion

While direct quantitative solubility data for this compound is not currently available in published literature, a strong theoretical framework based on its chemical structure suggests moderate solubility in polar solvents, with a pronounced pH-dependent profile in aqueous media. For researchers and drug development professionals, the empirical determination of this property is paramount. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, provides a reliable and accessible means to quantify the thermodynamic solubility of this compound. The detailed protocols and workflows presented in this guide offer a robust starting point for these critical investigations, enabling a more informed progression of research and development activities involving this promising molecule.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

UV-spectrum of pyridine. ResearchGate. [Link]

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

-

2-Pyridineethanol. Solubility of Things. [Link]

-

UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

-

Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds. Trends in Sciences. [Link]

-

UV-vis absorption spectra of 2 in pyridine at varying concentrations. ResearchGate. [Link]

-

Pyridine. chemeurope.com. [Link]

-

Pyridine. PubChem. [Link]

-

Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed. [Link]

-

2-Methylbut-3-yn-2-ol. Wikipedia. [Link]

-

Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

-

2-Methyl-3-butyn-2-ol. The Merck Index online. [Link]

-

This compound. ChemUniverse. [Link]

-

2-Methyl-3-Butyn-2-ol CAS 115-19-5. Home Sunshine Pharma. [Link]

-

This compound, 98+%. Labchem. [Link]

-

2-Methyl-3-butyn-2-ol. PubChem. [Link]

- Synthesis of 2-methyl-3-buten-2-ol.

Sources

- 1. scbt.com [scbt.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound CAS#: 29767-97-3 [m.chemicalbook.com]

- 5. Pyridine [chemeurope.com]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 8. Acidity Study on 3-Substituted Pyridines | MDPI [mdpi.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic data of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in pyridyl-alkynol compounds. The information presented herein is a synthesis of established spectroscopic principles and data from analogous compounds, designed to offer practical, field-proven insights into the structural elucidation of this molecule.

Introduction and Molecular Structure

This compound, with a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol , is a tertiary alcohol containing a pyridine ring and an internal alkyne.[1] The unique combination of a hydrophilic alcohol group, a rigid alkynyl linker, and an aromatic pyridine moiety makes this and similar compounds interesting scaffolds in medicinal chemistry and materials science. Understanding the precise arrangement of atoms and the electronic environment within the molecule is paramount for predicting its reactivity, designing derivatives, and interpreting its biological activity. Spectroscopic analysis is the cornerstone of this structural determination.

The molecular structure of this compound is presented below. This visualization is crucial for the subsequent interpretation of spectroscopic data, as it allows for a direct correlation between the chemical environment of each atom and its corresponding signal.

Caption: Molecular Structure of this compound.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a compound like this compound, we anticipate characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-N and C=C stretches of the pyridine ring, and the C-H stretches of the aromatic and aliphatic portions. The absence of a terminal ≡C-H stretch (which would appear around 3300 cm⁻¹) is a key confirmatory detail for the internal nature of the alkyne.

Data Presentation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (sp², pyridine) | 3100 - 3000 | Medium |

| C-H (sp³, methyl) | 3000 - 2850 | Medium |

| C≡C (internal alkyne) | 2260 - 2100 | Weak to Medium |

| C=C, C=N (pyridine) | 1600 - 1450 | Medium to Strong |

| C-O (tertiary alcohol) | 1200 - 1100 | Strong |

Trustworthiness: The broadness of the O-H stretch is due to hydrogen bonding, which is expected for a neat or concentrated sample. The intensity of the C≡C stretch in an internal alkyne can be weak, and in some cases, almost absent if the molecule is highly symmetrical. However, the asymmetry introduced by the pyridine ring should make this band observable.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups.

Caption: Workflow for ATR-FT-IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the protons on the pyridine ring, the hydroxyl proton, and the protons of the two methyl groups. The chemical shifts of the pyridine protons will be in the aromatic region and will be influenced by the electron-withdrawing nature of the nitrogen atom. The two methyl groups are chemically equivalent due to free rotation around the C-C single bond and will therefore appear as a single, sharp signal. The hydroxyl proton is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.

Data Presentation:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (α to N) | 8.5 - 8.7 | Doublet | 1H |

| Pyridine-H (γ to N) | 7.6 - 7.8 | Triplet of doublets | 1H |

| Pyridine-H (β to N) | 7.2 - 7.4 | Doublet | 1H |

| Pyridine-H (β' to N) | 7.1 - 7.3 | Triplet | 1H |

| -OH | Variable (e.g., 2.0 - 5.0) | Singlet (broad) | 1H |

| -CH₃ | ~1.6 | Singlet | 6H |

Note: The exact chemical shifts and multiplicities for the pyridine protons are predictions and can vary. The assignments are based on typical pyridine substitution patterns.

Trustworthiness: The downfield shift of the proton alpha to the nitrogen is a classic feature of pyridine NMR spectra, resulting from the deshielding effect of the electronegative nitrogen atom. The singlet for the six methyl protons is a strong indicator of the symmetrical dimethylcarbinol moiety.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard ¹H NMR pulse sequence is run. Key parameters include the number of scans, the relaxation delay, and the spectral width.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The resulting spectrum is then integrated and the chemical shifts are referenced to TMS.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. For this compound, we expect to see signals for the five carbons of the pyridine ring, the two acetylenic carbons, the quaternary carbon of the carbinol group, and the two equivalent methyl carbons. The chemical shifts of the acetylenic carbons are characteristic, and the carbon attached to the pyridine ring will be slightly downfield compared to the one attached to the tertiary alcohol.

Data Presentation:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C (α to N) | ~150 |

| Pyridine-C (γ to N) | ~136 |

| Pyridine-C (β to N) | ~123 |

| Pyridine-C (β' to N) | ~121 |

| Pyridine-C (ipso to alkyne) | ~143 |

| Alkyne-C (adjacent to pyridine) | ~90 |

| Alkyne-C (adjacent to alcohol) | ~80 |

| -C(OH)(CH₃)₂ | ~65 |

| -CH₃ | ~31 |

Note: These chemical shifts are based on data from similar structures and predictive models. For instance, the chemical shift for the methyl carbons in 2-methyl-3-butyn-2-ol is around 31.5 ppm, and the carbinol carbon is at approximately 65.6 ppm.[2]

Trustworthiness: The chemical shifts for the sp-hybridized carbons of the alkyne are typically in the range of 70-90 ppm, which is a distinctive feature. The significant downfield shifts of the pyridine carbons are due to the aromaticity and the influence of the nitrogen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and the magnetic field is shimmed.

-

Data Acquisition: A standard ¹³C NMR pulse sequence with proton decoupling (to produce singlets for all carbons and improve signal-to-noise) is run. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, we would expect to see a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group or the loss of water.

Data Presentation:

| m/z | Proposed Fragment |

| 161 | [M]⁺ (Molecular Ion) |

| 162 | [M+H]⁺ (Protonated Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 143 | [M - H₂O]⁺ |

| 59 | [C(OH)(CH₃)₂]⁺ |

Trustworthiness: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Sample Introduction: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. IR spectroscopy confirms the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By integrating these datasets, a confident and unambiguous structural assignment can be achieved, which is a critical step in the research and development of new chemical entities.

References

- Vertex AI Search, Supporting Inform

- Santa Cruz Biotechnology, this compound | CAS 29767-97-3.

Sources

1H NMR spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a heterocyclic propargyl alcohol of significant interest in synthetic and medicinal chemistry. This document offers an in-depth exploration of the theoretical principles governing the spectrum, a predicted spectral analysis based on established chemical shift theory and data from analogous structures, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Molecule and the Method

This compound is a bifunctional molecule incorporating a 2-substituted pyridine ring and a tertiary propargyl alcohol moiety. The pyridine ring serves as a versatile coordination site and a key pharmacophore in numerous biologically active compounds, while the propargyl alcohol group is a valuable handle for further synthetic transformations, such as click chemistry or Sonogashira couplings. Accurate structural verification is paramount in the synthesis and application of such molecules, and ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose.

This guide moves beyond a simple data report, aiming to provide a deeper understanding of why the ¹H NMR spectrum of this compound appears as it does. We will dissect the molecule's electronic and structural features—the aromaticity and nitrogen-induced asymmetry of the pyridine ring, the magnetic anisotropy of the alkyne, and the influence of the hydroxyl and methyl groups—to build a complete spectral picture from first principles.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is dictated by the chemical environment of each proton. The key factors influencing the spectrum of the title compound are the anisotropic effects of the pyridine ring and the alkyne bond, and the inductive effects of the heteroatoms.

-

The Pyridine Ring: The 2-substituted pyridine ring contains four distinct aromatic protons. The nitrogen atom's electron-withdrawing nature deshields these protons, shifting them downfield relative to benzene. The proton adjacent to the nitrogen (H-6') is typically the most deshielded. The coupling between these adjacent protons results in a complex but predictable set of splitting patterns (multiplets). For 2-substituted pyridines, chemical shifts generally fall within the δ 7.0–8.6 ppm range[1][2][3].

-

The Alkyne Moiety: The triple bond (C≡C) exhibits a significant magnetic anisotropy. When the molecule aligns with the alkyne axis parallel to the external magnetic field (B₀), the circulation of π-electrons induces a secondary magnetic field that strongly shields the regions along the axis.[4][5][6] Consequently, protons on adjacent atoms, like the methyl and hydroxyl groups in this structure, experience an upfield (shielding) effect compared to what would be expected based on electronegativity alone.[5][6][7]

-

The Propargyl Alcohol Moiety: The two methyl groups at the C2 position are chemically equivalent due to free rotation around the C2-C3 single bond. They will therefore appear as a single, sharp signal. The absence of adjacent protons means this signal will be a singlet. The hydroxyl proton signal is often a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data

Based on these principles and analysis of similar structures, the predicted ¹H NMR data for this compound in CDCl₃ are summarized below.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6' (Pyridine) | 8.5 - 8.6 | Doublet (d) | 1H | Most deshielded due to proximity to electronegative Nitrogen. |

| H-4' (Pyridine) | 7.6 - 7.8 | Triplet of doublets (td) or multiplet (m) | 1H | Deshielded aromatic proton, coupled to H-3' and H-5'. |

| H-3' (Pyridine) | 7.3 - 7.5 | Doublet (d) or multiplet (m) | 1H | Aromatic proton adjacent to the alkyne substituent. |

| H-5' (Pyridine) | 7.2 - 7.4 | Triplet (t) or multiplet (m) | 1H | Aromatic proton coupled to H-4' and H-6'. |

| -OH (Alcohol) | 1.5 - 4.0 (Variable) | Broad Singlet (br s) | 1H | Labile proton, shift is solvent and concentration dependent. |

| -CH₃ (Methyl x2) | 1.6 - 1.7 | Singlet (s) | 6H | Equivalent methyl groups, appears as a single sharp peak. |

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This procedure represents a self-validating system by adhering to established best practices in NMR spectroscopy.[8][9][10][11]

A. Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable first choice for its excellent solubilizing properties for this type of compound and its well-defined residual solvent peak (δ ~7.26 ppm).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the solution is homogeneous.

B. Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially for the pyridine region.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.[8][10]

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for sharp peaks and high resolution.[10][12]

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (¹H) experiment.

-

Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' or 'zg' on Bruker systems).

-

Spectral Width (SW): Set to cover a range of approximately -1 to 10 ppm.

-

Number of Scans (NS): 16 scans is typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is adequate for standard qualitative spectra.[12]

-

-

Data Acquisition: Initiate the acquisition by typing the appropriate command (e.g., 'zg').[8]

C. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each represents.

Spectral Interpretation and Structural Assignment

This section provides a detailed analysis of the predicted spectrum, assigning each signal to its corresponding protons within the molecular structure.

Caption: Structure of this compound with key protons labeled.

-

The Aromatic Region (δ 7.2–8.6 ppm): This region contains four distinct signals, each integrating to one proton, corresponding to the four protons of the 2-substituted pyridine ring.

-

δ ~8.55 ppm (H-6'): The most downfield signal is a doublet, assigned to the proton at the 6'-position. Its significant downfield shift is due to the strong deshielding effect of the adjacent nitrogen atom. It appears as a doublet due to coupling with the adjacent H-5' proton.

-

δ ~7.70 ppm (H-4'): This signal, often appearing as a triplet of doublets, is assigned to the H-4' proton. It is coupled to both H-3' and H-5'.

-

δ ~7.40 ppm (H-3'): This signal, typically a doublet, is assigned to the H-3' proton. Its chemical shift is influenced by the electron-donating character of the alkyne substituent.

-

δ ~7.25 ppm (H-5'): The most upfield of the aromatic signals, appearing as a triplet or doublet of doublets, is assigned to H-5'.

-

-

The Aliphatic Region (δ 1.0–4.0 ppm):

-

δ ~1.65 ppm (-CH₃): A prominent, sharp singlet integrating to six protons is observed. This signal is unequivocally assigned to the two equivalent methyl groups. Its upfield position relative to other tertiary alcohols is a direct consequence of the shielding cone of the adjacent alkyne.[4][6]

-

Variable (-OH): A broad singlet, integrating to one proton, will be present, corresponding to the hydroxyl group. Its position is not fixed but is expected in the δ 1.5-4.0 ppm range in CDCl₃. A D₂O shake experiment would confirm this assignment, as the peak would disappear due to proton-deuterium exchange.

-

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct signals in the aromatic region confirm the 2-substituted pyridine moiety, while the sharp six-proton singlet in the aliphatic region confirms the gem-dimethyl group. The characteristic upfield shift of this methyl signal provides clear evidence for the adjacent alkyne functionality. By combining a robust experimental protocol with a thorough understanding of the underlying spectroscopic principles, ¹H NMR serves as a definitive and efficient tool for the structural verification of this important synthetic building block.

References

-

Supporting Information related to organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Agarwal, A., & McGlinchey, M. J. (1978). Local anisotropic contributions to 1H nuclear magnetic resonance shifts in alkynes. Canadian Journal of Chemistry, 56(7), 959-964. Retrieved from [Link]

-

Pacheco, C., & Sahu, D. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). Penn State University NMR Facility. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

-

SpectraBase: Propargylalcohol ¹H NMR. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

Chemical Shifts: Proton. (2011). University of Colorado, Boulder, Chemistry and Biochemistry Department. Retrieved from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023). University of Maryland. Retrieved from [Link]

-

¹H NMR spectra of propargyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

-

SOP data acquisition - R-NMR. (n.d.). R-NMR. Retrieved from [Link]

-

Thermal 1H NMR spectrum of 5 µl propargyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

-

Davey, S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. Retrieved from [Link]

-

Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). ACS Publications. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Textbook content. Retrieved from [Link]

-

Wang, M., et al. (2023). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit. The Royal Society of Chemistry. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2001). Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 39(S1). Retrieved from [Link]

-